2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenoxy groups attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE typically involves the esterification of 2,4-dichlorophenol with propionic acid, followed by amide formation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can interfere with the synthesis of essential biomolecules, leading to the disruption of normal cellular functions[][4].
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)propionic acid
- 2-(2,4-dichlorophenoxy)ethyl ether
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H20Cl4N2O4 |
---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C20H20Cl4N2O4/c1-11(29-17-5-3-13(21)9-15(17)23)19(27)25-7-8-26-20(28)12(2)30-18-6-4-14(22)10-16(18)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
JXABHHRQVLKGPQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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